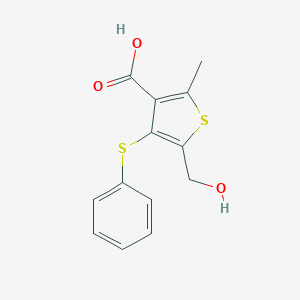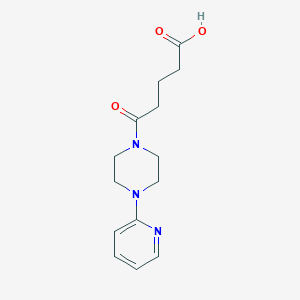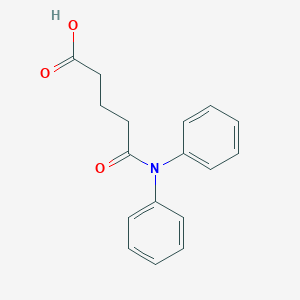
5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The thiophene ring can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.
Scientific Research Applications
5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound’s conductive properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit voltage-gated sodium channels, which can be useful in pain management and anesthesia . In material science, the compound’s electronic properties are utilized to enhance the performance of electronic devices .
Comparison with Similar Compounds
5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid can be compared with other thiophene derivatives such as:
2-Acetylthiophene: Known for its use in flavor and fragrance industries.
2,5-Dibromothiophene: Used as a building block in organic synthesis.
Thiophene-2-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
5-(hydroxymethyl)-2-methyl-4-phenylsulfanylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S2/c1-8-11(13(15)16)12(10(7-14)17-8)18-9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMBBGTWNBZVGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)CO)SC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B510338.png)
![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)
![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)

![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)

![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)
![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)
![{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510366.png)
![[2-(4-Fluoroanilino)-2-oxoethoxy]acetic acid](/img/structure/B510367.png)
![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)
![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)
![methyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
